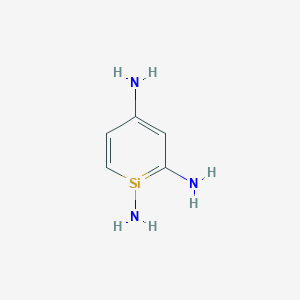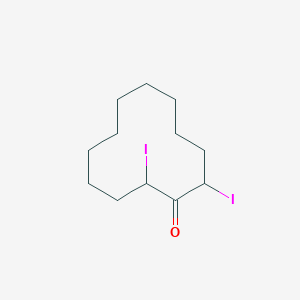
1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide is a chemical compound with the molecular formula C12H17O4P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar structure but contains a chlorine atom instead of a phenylmethoxy group.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Another related compound with a different ring structure and substituents.
Uniqueness
1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
648429-05-4 |
|---|---|
Molekularformel |
C12H17O4P |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
4,4-dimethyl-2-phenylmethoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O4P/c1-12(2)8-9-14-17(13,16-12)15-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
RYSULGRURZULIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOP(=O)(O1)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)

![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)

![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)

